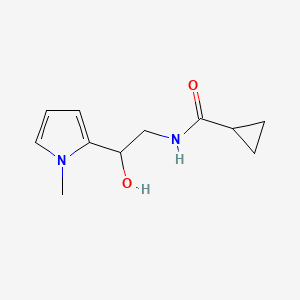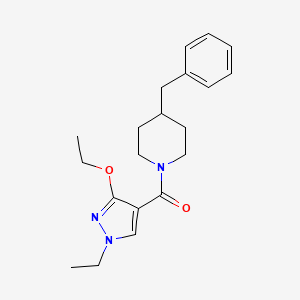![molecular formula C16H17NO5S B2930223 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 438014-02-9](/img/structure/B2930223.png)
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[(3,5-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM belongs to the class of compounds known as carbamates, which have been extensively studied for their pharmacological properties.
Scientific Research Applications
Novel Heterocyclic Disperse Dyes for Polyester Fibres
Research demonstrates the synthesis and application of ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives as novel monoazo disperse dyes for dyeing polyester fibers. These dyes exhibit good wash, perspiration, sublimation, and rub fastness ratings, although their photostability is poor. This suggests their potential use in the textile industry for polyester fabric dyeing with specific color requirements (Iyun et al., 2015).
Fungicidal and Insecticidal Activities
Another study explores the biological activities of novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, which have shown fungicidal and insecticidal activities. This indicates their potential application in agriculture for pest control, offering a pathway for the development of new agrochemicals (Liu et al., 2004).
Palladium-Catalysed Direct Heteroarylations
The use of ethyl 5-bromothiophene-2-carboxylate in palladium-catalyzed direct arylation of heteroaromatics presents a method for the synthesis of biheteroaryls, preventing dimer or oligomer formation. This research highlights the compound's role in facilitating the efficient synthesis of biheteroaryls, which are important in the development of pharmaceuticals and organic electronics (Fu et al., 2012).
Radiosensitizers and Bioreductively Activated Cytotoxins
A study on the synthesis of 2- and 3-nitrothiophene-5-carboxamides explores their in vitro evaluation as radiosensitizers and selective bioreductively activated cytotoxins. This suggests their potential application in cancer therapy, particularly in enhancing the effectiveness of radiotherapy and as targeted cytotoxic agents (Threadgill et al., 1991).
Synthesis of Tetrasubstituted Thiophenes
Research into the one-pot synthesis of tetrasubstituted thiophenes offers a method for the efficient and economical production of these compounds, which are valuable in the development of materials science, pharmaceuticals, and organic synthesis. The method facilitates the creation of complex thiophene derivatives, expanding the toolkit for chemical synthesis and drug discovery (Sahu et al., 2015).
Properties
IUPAC Name |
[2-(3,5-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-5-14(23-10)16(19)22-9-15(18)17-11-6-12(20-2)8-13(7-11)21-3/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCBHQMPDOOQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
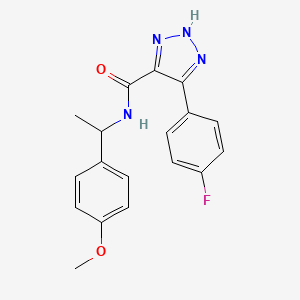

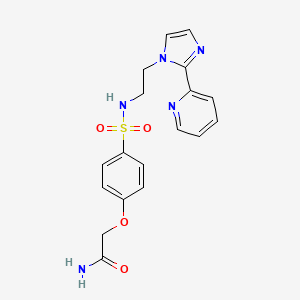
amine hydrochloride](/img/structure/B2930147.png)
![2-(1,3-Dioxoisoindol-2-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2930149.png)
![3-(4-methoxyphenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2930150.png)

![2-[3-(Prop-2-enoylamino)phenyl]acetic acid](/img/structure/B2930153.png)
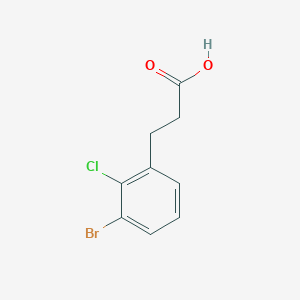
![4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-2-one](/img/structure/B2930157.png)
![Sodium;5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2930158.png)
![2-{[5-(Allylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2930159.png)
